molecular formula C7H13ClN2O B3040393 cis-6-Amino-cyclohex-3-enecarboxylic acid amide hydrochloride CAS No. 1980007-32-6

cis-6-Amino-cyclohex-3-enecarboxylic acid amide hydrochloride

Cat. No.: B3040393
CAS No.: 1980007-32-6
M. Wt: 176.64
InChI Key: DITFOZGDBRLNER-IBTYICNHSA-N
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Description

cis-6-Amino-cyclohex-3-enecarboxylic acid amide hydrochloride: is a chemical compound with the empirical formula C7H12N2O · HCl and a molecular weight of 176.64 g/mol . This compound is known for its unique structural properties, which include an amino group and a carboxylic acid amide group attached to a cyclohexene ring. It is commonly used in various scientific research applications due to its reactivity and potential biological activity.

Preparation Methods

The synthesis of cis-6-Amino-cyclohex-3-enecarboxylic acid amide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexene as the starting material.

    Amination: The cyclohexene undergoes an amination reaction to introduce the amino group at the 6-position.

    Carboxylation: The next step involves the carboxylation of the cyclohexene ring to form the carboxylic acid group.

    Amidation: The carboxylic acid group is then converted to an amide group through an amidation reaction.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to increase yield and purity.

Chemical Reactions Analysis

cis-6-Amino-cyclohex-3-enecarboxylic acid amide hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

cis-6-Amino-cyclohex-3-enecarboxylic acid amide hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of cis-6-Amino-cyclohex-3-enecarboxylic acid amide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. These interactions can affect the activity of enzymes and receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

cis-6-Amino-cyclohex-3-enecarboxylic acid amide hydrochloride can be compared with similar compounds such as:

These compounds share similar structural features but differ in the position of the amino group or the presence of additional functional groups

Properties

IUPAC Name

(1R,6S)-6-aminocyclohex-3-ene-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-2,5-6H,3-4,8H2,(H2,9,10);1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITFOZGDBRLNER-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@@H]([C@@H]1C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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